molecular formula C15H16F3N3O4 B11082620 N-[1-cyclohexyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]furan-2-carboxamide

N-[1-cyclohexyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]furan-2-carboxamide

Cat. No.: B11082620
M. Wt: 359.30 g/mol
InChI Key: YKMOXNDVNARZFW-UHFFFAOYSA-N
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Description

N-[1-CYCLOHEXYL-2,5-DIOXO-4-(TRIFLUOROMETHYL)-4-IMIDAZOLIDINYL]-2-FURAMIDE is a complex organic compound known for its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-CYCLOHEXYL-2,5-DIOXO-4-(TRIFLUOROMETHYL)-4-IMIDAZOLIDINYL]-2-FURAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the imidazolidinyl ring, introduction of the trifluoromethyl group, and attachment of the cyclohexyl and furamide groups. Common reagents used in these reactions include cyclohexylamine, trifluoroacetic anhydride, and furamide derivatives. The reactions are usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of N-[1-CYCLOHEXYL-2,5-DIOXO-4-(TRIFLUOROMETHYL)-4-IMIDAZOLIDINYL]-2-FURAMIDE is scaled up using optimized synthetic routes. This involves the use of large-scale reactors, continuous flow processes, and advanced purification techniques to achieve consistent quality and efficiency. The industrial methods focus on minimizing waste and maximizing the yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

N-[1-CYCLOHEXYL-2,5-DIOXO-4-(TRIFLUOROMETHYL)-4-IMIDAZOLIDINYL]-2-FURAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary, with some requiring specific solvents, temperatures, and catalysts to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can lead to a wide range of new compounds with different functional groups .

Scientific Research Applications

N-[1-CYCLOHEXYL-2,5-DIOXO-4-(TRIFLUOROMETHYL)-4-IMIDAZOLIDINYL]-2-FURAMIDE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[1-CYCLOHEXYL-2,5-DIOXO-4-(TRIFLUOROMETHYL)-4-IMIDAZOLIDINYL]-2-FURAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function. It can also interact with receptors, modulating their activity and affecting cellular signaling pathways .

Comparison with Similar Compounds

N-[1-CYCLOHEXYL-2,5-DIOXO-4-(TRIFLUOROMETHYL)-4-IMIDAZOLIDINYL]-2-FURAMIDE can be compared with similar compounds, such as:

The uniqueness of N-[1-CYCLOHEXYL-2,5-DIOXO-4-(TRIFLUOROMETHYL)-4-IMIDAZOLIDINYL]-2-FURAMIDE lies in its specific combination of functional groups, which confer distinct reactivity and potential for diverse applications .

Properties

Molecular Formula

C15H16F3N3O4

Molecular Weight

359.30 g/mol

IUPAC Name

N-[1-cyclohexyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]furan-2-carboxamide

InChI

InChI=1S/C15H16F3N3O4/c16-15(17,18)14(19-11(22)10-7-4-8-25-10)12(23)21(13(24)20-14)9-5-2-1-3-6-9/h4,7-9H,1-3,5-6H2,(H,19,22)(H,20,24)

InChI Key

YKMOXNDVNARZFW-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2C(=O)C(NC2=O)(C(F)(F)F)NC(=O)C3=CC=CO3

solubility

50.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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